PP242

Übersicht

Beschreibung

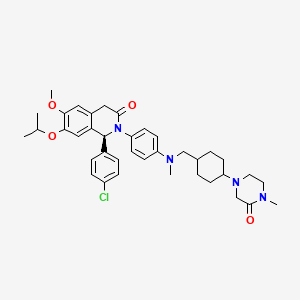

PP 242, also known as Torkinib, is a selective inhibitor of the mammalian target of rapamycin (mTOR). It is a potent and ATP-competitive inhibitor that targets both mTOR complexes, mTORC1 and mTORC2, with high specificity. This compound has gained significant attention in scientific research due to its ability to induce autophagy and apoptosis, making it a valuable tool in studying various cellular processes and diseases .

Wirkmechanismus

- mTOR exists in two protein complexes: mTORC1 and mTORC2. These complexes have distinct subunit compositions, substrates, and activation mechanisms .

- By blocking mTOR activity, PP242 disrupts downstream signaling pathways that regulate cell growth, proliferation, and survival .

- This compound-induced inhibition of mTOR affects cellular processes:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

PP242 interacts with mTOR, a serine/threonine protein kinase that regulates many cellular functions . It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), sequentially inhibiting phosphorylated AKT, S6K, and 4EBP1 . This interaction disrupts the mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively induces apoptosis in primary samples cultured with or without stroma . In glioblastoma cells, this compound inhibits cell proliferation, migration, invasiveness, and stemness properties by inhibiting mTORC2/AKT .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mTOR, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, leading to decreased phosphorylation of AKT, S6K, and 4EBP1 . This disruption of the mTOR pathway leads to changes in cell survival, proliferation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. After 3 weeks of this compound treatment in a colon cancer xenograft mouse model, a reduction in tumor size and weight was observed . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a murine leukemia model, this compound inhibited mTOR signaling in leukemic cells and demonstrated a greater anti-leukemia effect than rapamycin

Metabolic Pathways

This compound is involved in the mTOR signaling pathway, which plays a crucial role in cell metabolism . By inhibiting mTOR, this compound can disrupt this pathway and potentially affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not well defined. One study suggests that this compound does not cause nuclear translocation of mTOR, indicating that it may primarily function in the cytoplasm

Vorbereitungsmethoden

PP 242 can be synthesized through a series of chemical reactions. The synthetic route typically involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of specific substituents to achieve the desired structure. The compound is often prepared in a laboratory setting using reagents such as dimethyl sulfoxide (DMSO) and ethanol. The solubility of PP 242 in DMSO is approximately 62 mg/mL, while in ethanol, it is around 18 mg/mL .

Analyse Chemischer Reaktionen

PP 242 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PP 242 can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Wissenschaftliche Forschungsanwendungen

PP 242 has a wide range of scientific research applications. In chemistry, it is used to study the mTOR signaling pathway and its role in cellular processes such as autophagy and apoptosis. In biology, PP 242 is employed to investigate the effects of mTOR inhibition on cell growth, proliferation, and survival. In medicine, this compound is being explored for its potential therapeutic applications in cancer treatment, particularly in targeting leukemia cells. Additionally, PP 242 is used in industry for the development of new drugs and therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

PP 242 is unique in its ability to selectively inhibit both mTORC1 and mTORC2, making it distinct from other mTOR inhibitors such as rapamycin, which primarily targets mTORC1. Similar compounds to PP 242 include AZD8055, Torin 1, and Ridaforolimus. These compounds also inhibit mTOR activity but differ in their selectivity and potency. For example, AZD8055 and Torin 1 are known to inhibit both mTORC1 and mTORC2, while Ridaforolimus primarily targets mTORC1 .

Eigenschaften

IUPAC Name |

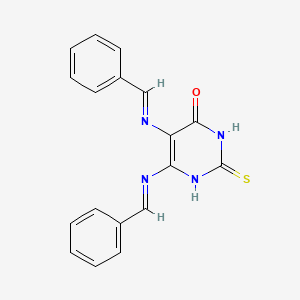

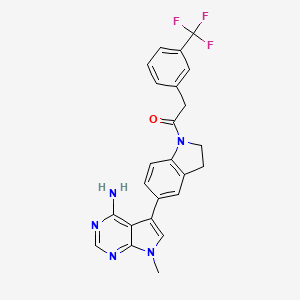

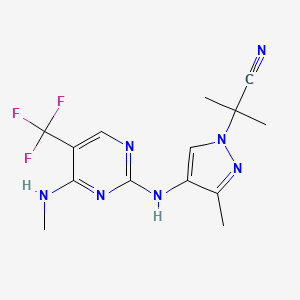

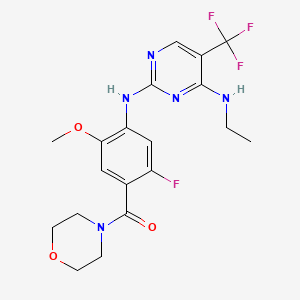

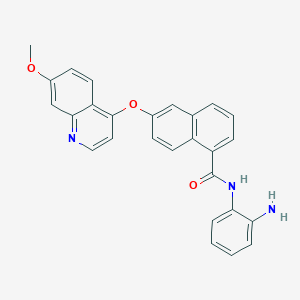

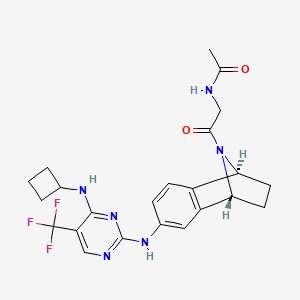

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAQYJIYDMLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048685 | |

| Record name | PP242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-67-1 | |

| Record name | Torkinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PP-242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PP242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PP-242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.